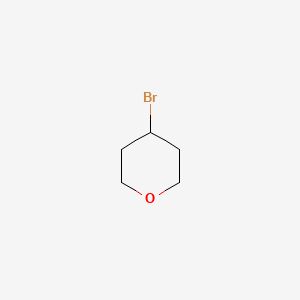

4-Bromotetrahydropyran

Description

Significance in Contemporary Organic Synthesis Research

The tetrahydropyran (B127337) (THP) scaffold is a structural motif present in numerous biologically active compounds and natural products. rsc.orgresearchgate.net Consequently, the development of synthetic methodologies to construct and functionalize the THP ring is a major focus in modern organic chemistry. 4-Bromotetrahydropyran has emerged as a key player in this field. chemimpex.coma2bchem.com

Its significance lies in its ability to participate in a variety of chemical transformations, allowing chemists to introduce diverse functional groups and build intricate molecular architectures. chemimpex.coma2bchem.com The strategic placement of the bromine atom on the THP ring facilitates reactions such as nucleophilic substitutions and cross-coupling reactions, which are fundamental processes in synthetic chemistry. chemimpex.com Research has demonstrated its utility in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is critical, particularly in the development of pharmaceutical agents. rsc.org

Role as a Versatile Building Block and Synthetic Intermediate

This compound is widely recognized as a versatile building block, a term used for molecules that can be readily incorporated into larger, more complex structures. chemimpex.coma2bchem.com Its applications span the pharmaceutical, agrochemical, and material science industries. chemimpex.coma2bchem.com The reactivity of the carbon-bromine bond allows it to act as an electrophile in reactions with a wide range of nucleophiles.

Key synthetic applications where this compound serves as a critical intermediate include:

Nickel-catalyzed Suzuki coupling reactions: This process forms new carbon-carbon bonds by reacting with boron-based reagents, enabling the synthesis of complex organic molecules. sigmaaldrich.comchemicalbook.com Specifically, it has been used to create a variety of 4-aryltetrahydropyrans with high diastereoselectivity. acs.org

Grignard reactions: It reacts with Grignard reagents to form compounds like antiatherogenic antioxidant di-tert-butyldihydrobenzofuranols. sigmaaldrich.comchemicalbook.com

Synthesis of bioactive molecules: It is a reactant in the preparation of selective small-molecule melanocortin-4 receptor agonists and antibacterial anthranilic acids. sigmaaldrich.comchemicalbook.com

Total synthesis of natural products: It has been employed in the synthesis of natural products like gephyrotoxin. sigmaaldrich.comchemicalbook.com

The following table provides a summary of selected synthetic applications of this compound.

| Application Area | Reaction Type | Resulting Product/Use |

| Organic Synthesis | Nickel-catalyzed Suzuki Coupling | Formation of complex organic molecules, including 4-aryltetrahydropyrans acs.org |

| Medicinal Chemistry | Grignard Reaction | Preparation of antiatherogenic antioxidants sigmaaldrich.comchemicalbook.com |

| Medicinal Chemistry | Nucleophilic Substitution | Synthesis of melanocortin-4 receptor agonists sigmaaldrich.comchemicalbook.com |

| Natural Product Synthesis | Schmidt Reaction | Synthesis of Gephyrotoxin sigmaaldrich.comchemicalbook.com |

| Agrochemicals | Not specified | Development of new agrochemicals chemimpex.com |

Overview of Advanced Research Trajectories

Contemporary research continues to uncover new and innovative uses for this compound, pushing the boundaries of synthetic chemistry. Advanced research trajectories are focused on developing more efficient, selective, and sustainable synthetic methods.

One major area of advancement is in photoredox catalysis . researchgate.net This technique uses visible light to initiate chemical reactions, often under mild conditions. frontiersin.orguni-regensburg.de Researchers have successfully used metallaphotoredox catalysis for the dual functionalization of this compound, modifying both the C4-Br bond and a C-H bond at a different position in a stepwise manner. princeton.edu This iterative approach allows for the rapid construction of libraries of complex, polyfunctionalized molecules from a simple starting material. princeton.edu

Another significant research direction involves the development of novel one-pot synthesis methods . For instance, a highly diastereoselective one-pot synthesis of 2,6-disubstituted 4-bromotetrahydropyrans has been developed using a zinc/zinc bromide catalytic system. researchgate.netthieme-connect.com This method, which proceeds via a tandem carbonyl allylation and Prins cyclization, offers high yields (65-85%) and efficiency. thieme-connect.com

Furthermore, the use of this compound in DNA-encoded library (DEL) synthesis is an emerging field. nih.gov Photoredox-mediated cross-coupling reactions compatible with DNA tags allow for the creation of vast libraries of compounds for drug discovery. nih.gov

The table below highlights key findings from recent advanced research involving this compound.

| Research Trajectory | Key Development | Significance |

| Photoredox Catalysis | Iterative C-H and C-Br bond functionalization using metallaphotoredox catalysis. princeton.edu | Enables rapid synthesis of diverse, dual-functionalized tetrahydropyran scaffolds from an inexpensive starting material. princeton.edu |

| One-Pot Synthesis | Zinc/Zinc Bromide catalyzed one-pot synthesis of 2,6-disubstituted 4-bromotetrahydropyrans. researchgate.netthieme-connect.com | Provides a highly diastereoselective and efficient route to complex THP derivatives with good yields. thieme-connect.com |

| Cross-Electrophile Coupling | Ni/photoredox dual catalysis for coupling with aryl bromides on DNA-tagged molecules. nih.gov | Expands the chemical space for DNA-encoded libraries, aiding in high-throughput screening for drug discovery. nih.gov |

| Stereoselective Synthesis | Nickel-catalyzed Suzuki-type cross-coupling to produce cis-4-aryltetrahydropyrans. acs.org | Affords the thermodynamically more stable diastereomer with high selectivity, crucial for pharmaceutical applications. acs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBVKTPDEWDNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537841 | |

| Record name | 4-Bromooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25637-16-5 | |

| Record name | 4-Bromooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromotetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromotetrahydropyran and Its Derivatives

Established Synthetic Pathways to 4-Bromotetrahydropyran

The construction of the this compound core is primarily achieved through powerful cyclization strategies, functional group interconversions, and efficient one-pot multicomponent reactions. These methods provide access to the target compound and its substituted analogues, often with a high degree of stereochemical control.

The Prins cyclization, an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, stands as a preeminent tool for the construction of tetrahydropyran (B127337) rings. thieme-connect.com Modifications of this reaction are widely employed for the synthesis of 4-halotetrahydropyrans.

Lewis acids are frequently used to promote the Prins cyclization by activating the aldehyde electrophile. The choice of Lewis acid can significantly influence the reaction's outcome, including yield and stereoselectivity. uva.esacs.org

A notable example is the Titanium(IV) bromide (TiBr₄)-promoted Mukaiyama aldol-Prins (MAP) cyclization. acs.orgnih.gov This cascade reaction involves the coupling of unsaturated enol ethers with aldehydes, leading to the formation of this compound products. The reaction constructs two new carbon-carbon bonds and up to three new stereogenic centers in a single operation. acs.orgnih.gov The combination of a strong Lewis acid (TiBr₄) with a nucleophilic halide source results in high yields. acs.org

Similarly, a combination of Magnesium bromide (MgBr₂) and para-toluenesulfonic acid (p-TsOH) has been used to synthesize this compound as a mixture of diastereomers. escholarship.org Other Lewis acids, such as Niobium(V) chloride (NbCl₅) and Gallium(III) bromide (GaBr₃), have been shown to effectively catalyze the coupling of aldehydes with 3-buten-1-ol (B139374) to yield the corresponding 4-halo-tetrahydropyrans under mild conditions. organic-chemistry.org Research has also shown that the Lewis acid can determine the reaction pathway; for instance, switching from Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) to Bismuth(III) chloride (BiCl₃) can alter the mechanism and the final product in silyl-Prins cyclizations. uva.esacs.org

| Aldehyde | Lewis Acid | Product | Yield | Reference |

|---|---|---|---|---|

| Various Aliphatic | TiBr₄ | This compound derivatives | Good to Excellent | acs.org |

| Benzaldehyde (B42025) | MgBr₂/p-TsOH | 4-Bromo-2-phenyltetrahydropyran | Not specified (mixture of diastereomers) | escholarship.org |

| Substituted Benzaldehydes | NbCl₅ | 4-Chlorotetrahydropyran derivatives | 89-95% | organic-chemistry.org |

| Substituted Benzaldehydes | GaBr₃ | This compound derivatives | High | organic-chemistry.org |

A highly efficient one-pot approach to 2,6-disubstituted 4-bromotetrahydropyrans involves a tandem Barbier–Prins reaction sequence. thieme-connect.com This methodology typically employs a zinc/zinc bromide (Zn/ZnBr₂) catalytic system to react aldehydes with allyl bromide in dichloromethane (B109758). thieme-connect.comthieme-connect.comresearchgate.net The reaction proceeds via a Barbier-type allylation to form a homoallylic alcohol intermediate, which then undergoes a ZnBr₂-catalyzed Prins cyclization with another molecule of the aldehyde to furnish the tetrahydropyran ring. thieme-connect.commdpi.com

This one-pot process is noted for its operational simplicity, good to excellent yields (typically 65-85%), and high diastereoselectivity. thieme-connect.comresearchgate.net The use of the Zn/ZnBr₂ system is advantageous as Zinc bromide is a mild, non-toxic, and moisture-tolerant Lewis acid. thieme-connect.com The reaction accommodates a wide variety of aromatic, substituted aromatic, alicyclic, and aliphatic aldehydes. researchgate.net

Achieving stereochemical control is a critical aspect of tetrahydropyran synthesis. Many Prins-type cyclizations leading to 4-bromotetrahydropyrans exhibit high diastereoselectivity, predominantly forming the cis-2,6-disubstituted isomer. thieme-connect.comthieme-connect.com This selectivity is often rationalized by a chair-like transition state in which bulky substituents preferentially occupy equatorial positions to minimize steric strain. beilstein-journals.org

The tandem Barbier-Prins reaction using the Zn/ZnBr₂ system, for instance, is highly diastereoselective for the cis-product. thieme-connect.com Similarly, silyl (B83357) enol ether Prins cyclizations have been developed to produce cis-2,6-disubstituted tetrahydropyran-4-ones with high diastereomeric ratios (>95:5 dr). escholarship.orgacs.orgnih.gov Furthermore, highly substituted tetrahydropyrans can be accessed with excellent stereocontrol. For example, the Prins cyclization of terminal cyclopropylsilyl alcohols with various aldehydes in the presence of BiCl₃ and a halogen source like Trimethylsilyl bromide (TMSBr) yields 2,3,4,6-tetrasubstituted tetrahydropyrans with a bromide at the C4 position as a single diastereomer. acs.org

Even when a mixture of diastereomers of this compound is formed, subsequent reactions can be stereoconvergent. For example, a nickel-catalyzed Suzuki coupling of a diastereomeric mixture of this compound with aryl boronic acids can afford the thermodynamically more stable cis-4-aryltetrahydropyran as the major product. escholarship.org

Besides building the ring and installing the bromine atom simultaneously, this compound can be synthesized from pre-existing tetrahydropyran cores. These methods fall into two main categories: direct halogenation and functional group interconversion (FGI).

Direct halogenation routes often start from readily available precursors like tetrahydropyran-4-ol. While specific examples for the direct bromination of tetrahydropyran-4-ol to this compound are rooted in fundamental organic transformations, a related strategy involves an oxidation/bromocyclization cascade of specific tertiary alkenols to give bromotetrahydropyrans. researchgate.net

Functional group interconversion is a powerful and common strategy in synthesis. imperial.ac.ukdeanfrancispress.com A standard method to convert an alcohol to an alkyl bromide involves a two-step process. Tetrahydropyran-4-ol can first be converted to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. Subsequent nucleophilic substitution with a bromide source, like lithium bromide, yields this compound, typically with inversion of configuration if the reaction proceeds via an Sₙ2 mechanism. ub.edu

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials in a single step. mdpi.com The synthesis of this compound and its derivatives is well-suited to such strategies.

The aforementioned tandem Barbier–Prins reaction is a prime example of a one-pot, three-component reaction, combining an aldehyde (two equivalents), allyl bromide, and zinc. thieme-connect.comresearchgate.net This approach efficiently constructs the 2,6-disubstituted-4-bromotetrahydropyran framework in a single synthetic operation. thieme-connect.comresearchgate.net

Other multicomponent reactions have been developed to access related 4-substituted tetrahydropyrans. For instance, a three-component coupling of a homoallylic alcohol, a cyclic ketone, and methanesulfonic acid provides spirocyclic tetrahydropyranyl mesylates, which are precursors to other 4-substituted derivatives. nih.gov These examples highlight the power of MCRs to provide rapid access to complex tetrahydropyran structures.

| Aldehyde (R-CHO) | Catalytic System | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Benzaldehyde | Zn/ZnBr₂ | 85 | High (cis) | thieme-connect.com |

| 4-Chlorobenzaldehyde | Zn/ZnBr₂ | 82 | High (cis) | researchgate.net |

| 4-Methylbenzaldehyde | Zn/ZnBr₂ | 80 | High (cis) | researchgate.net |

| Cyclohexanecarboxaldehyde | Zn/ZnBr₂ | 70 | High (cis) | researchgate.net |

| Butyraldehyde | Zn/ZnBr₂ | 65 | High (cis) | researchgate.net |

Tandem Barbier–Prins Reaction Sequences

Halogenation and Functional Group Interconversion Routes

Emerging Synthetic Techniques Employing this compound

Recent advancements in synthetic organic chemistry have introduced novel methodologies that utilize this compound as a key building block. These emerging techniques, including photoredox catalysis, mechanochemistry, and ionic liquid-mediated reactions, offer innovative pathways for the synthesis and functionalization of complex molecules, emphasizing efficiency, selectivity, and sustainability.

Photoredox-Catalyzed Synthesis and Functionalization

Visible-light photoredox catalysis has become a powerful tool for the construction of challenging chemical bonds under mild conditions. beilstein-journals.org This strategy has been effectively applied to the functionalization of saturated heterocyclic cores like tetrahydropyran (THP). princeton.edu Rather than focusing on the synthesis of the this compound scaffold itself, research has leveraged this inexpensive feedstock chemical for the iterative synthesis of polyfunctionalized THP derivatives. princeton.edu

A notable strategy involves a two-step iterative functionalization of this compound at the C2 and C4 positions. princeton.edu The process commences with the selective functionalization of a strong C2 C-H bond through a metallaphotoredox decatungstate-mediated arylation. princeton.edu Following this initial step, the C4-bromo position is targeted for a subsequent metallaphotoredox-mediated coupling reaction. princeton.edu This dual catalytic approach, often employing both iridium (Ir) and nickel (Ni) catalysts, facilitates a variety of transformations, including cross-electrophile and sp³-sp³ couplings. princeton.edu This methodology provides direct access to medicinally relevant, dual-functionalized scaffolds that are challenging to produce through classical synthetic routes. princeton.edu

This iterative approach has been successfully used to create libraries of diverse, drug-like small molecules. princeton.edu The ability to sequentially introduce different functionalities, such as aryl, alkyl, trifluoromethyl, and fluoro groups, at specific positions on the tetrahydropyran ring highlights the versatility of photoredox catalysis in modern medicinal chemistry. princeton.edu

| Reaction Type | Catalytic System | Substrate | Functionalization Position | Product Type | Reference |

| C-H Arylation | Metallaphotoredox Decatungstate | This compound | C2 | 2-Aryl-4-bromotetrahydropyran | princeton.edu |

| Cross-Electrophile Coupling | Dual Ni/Ir Photoredox | 2-Aryl-4-bromotetrahydropyran | C4 | 2,4-Diarylated Tetrahydropyran | princeton.edu |

| sp³-sp³ Coupling | Dual Ni/Ir Photoredox | 2-Aryl-4-bromotetrahydropyran | C4 | 2-Aryl-4-alkyltetrahydropyran | princeton.edu |

| Alkyl-Aryl Suzuki Coupling | Ir/Ni with TTMSS | This compound | C4 | 4-Aryl Tetrahydropyran |

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, is an emerging sustainable alternative to traditional solution-phase synthesis. cardiff.ac.uknih.gov This technique often reduces or eliminates the need for bulk solvents. Research into the application of mechanochemistry for reactions involving this compound is still in its early stages.

In one documented study, this compound was employed as a coupling partner in a nickel-catalyzed alkene difunctionalization reaction conducted under mechanochemical conditions via ball-milling. cardiff.ac.uk The investigation aimed to achieve a cross-electrophile coupling. However, the experiment did not yield the desired difunctionalized product. Instead, the reaction furnished a reductive Heck side product, which was isolated in a 33% yield. cardiff.ac.uk While the intended transformation was unsuccessful, this result provides valuable insight into the reactivity of this compound under mechanochemical activation and highlights potential alternative reaction pathways that can occur.

| Reaction Goal | Mechanochemical Technique | Catalytic System | Substrate | Outcome | Reference |

| Alkene Difunctionalization | Ball-Milling | Nickel-Catalyzed | This compound | No desired product; reductive Heck side product formed (33% yield) | cardiff.ac.uk |

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have gained prominence as "green" designer solvents due to their low volatility, thermal stability, and potential to enhance reaction rates and selectivity. researchgate.netresearchgate.net In the context of tetrahydropyran chemistry, ionic liquids have been successfully used to promote the one-pot synthesis of substituted this compound derivatives. researchgate.netresearchgate.netmdpi.com

A particularly effective method is the tandem Barbier-Prins reaction between allyl bromide and various aldehydes, mediated by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF₆]). researchgate.netmdpi.comsemanticscholar.org This one-pot synthesis produces 2,4,6-trisubstituted tetrahydropyran compounds in good yields and with short reaction times. researchgate.netmdpi.com Studies have shown that a catalytic system, such as SnBr₂ or a Zn/ZnBr₂ combination, in conjunction with the ionic liquid, facilitates the reaction. researchgate.netresearchgate.netmdpi.com The excess SnBr₂ from the Barbier reaction conditions acts as a catalyst for the subsequent Prins cyclization to form the THP ring. researchgate.netmdpi.com

A key advantage of this methodology is the reusability of the ionic liquid. Research has demonstrated that [BMIM][PF₆] can be recovered and reused for at least five cycles in the synthesis of 4-bromo-tetrahydro-2,6-diphenyl-2H-pyran without a significant loss in product yield. researchgate.netmdpi.comsemanticscholar.org This approach represents an efficient and more environmentally benign route to highly substituted this compound derivatives. researchgate.net

| Synthetic Method | Catalytic System | Ionic Liquid | Key Features | Product | Reference |

| Tandem Barbier-Prins Reaction | SnBr₂ or Zn/ZnBr₂ | [BMIM][PF₆] | One-pot synthesis; Good yields; High diastereoselectivity; Reusable ionic liquid. | 2,6-Disubstituted and 2,4,6-Trisubstituted 4-Bromotetrahydropyrans | researchgate.netresearchgate.netmdpi.com |

Reactivity and Reaction Mechanism Investigations of 4 Bromotetrahydropyran

Nucleophilic Substitution Reactions and Their Mechanistic Implications

4-Bromotetrahydropyran readily undergoes nucleophilic substitution reactions where the bromide ion is displaced by a variety of nucleophiles. chemimpex.com These reactions typically proceed through an SN2 mechanism, involving the backside attack of the nucleophile on the carbon atom bearing the bromine. This leads to an inversion of stereochemistry at the reaction center. The reactivity of this compound in these substitutions is influenced by the nature of the nucleophile and the reaction conditions. Common nucleophiles include hydroxides, alkoxides, and amines, leading to the formation of the corresponding substituted tetrahydropyrans.

The stereochemical outcome of these reactions is of significant interest. For instance, studies on related tetrahydropyran (B127337) acetals have shown that the presence and nature of adjacent substituents can profoundly influence the diastereoselectivity of nucleophilic substitution. acs.org In the case of this compound, the conformational preference of the tetrahydropyran ring and the stereoelectronic effects of the substituents play a crucial role in determining the reaction pathway and the stereochemistry of the product. While direct mechanistic studies on this compound are not extensively detailed in the provided results, the general principles of nucleophilic substitution on cyclic systems suggest that the chair conformation of the tetrahydropyran ring will influence the accessibility of the C-Br bond to the incoming nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a valuable substrate in this context. eie.gr These reactions significantly expand the synthetic utility of this compound beyond simple nucleophilic displacements.

Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel-catalyzed Suzuki-Miyaura coupling has emerged as a highly effective method for the arylation of this compound. chemicalbook.comsigmaaldrich.com This reaction typically involves the coupling of this compound with an arylboronic acid in the presence of a nickel catalyst and a base. acs.orgnih.gov The use of nickel catalysts is often favored due to their lower cost and unique reactivity compared to palladium. nih.govd-nb.info

Research has demonstrated that the nickel-catalyzed Suzuki-Miyaura coupling of this compound can proceed with high diastereoselectivity, affording 4-aryltetrahydropyrans. acs.org This stereochemical outcome is often attributed to a stereoablative process where a radical intermediate is formed, leading to the thermodynamically more stable product. acs.org The reaction tolerates a range of aryl boronic acids, making it a versatile method for the synthesis of diverse 4-aryltetrahydropyran derivatives. acs.org

| Aryl Boronic Acid | Catalyst System | Product | Diastereomeric Ratio (cis:trans) | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | 4-Phenyltetrahydropyran | >20:1 | High | acs.org |

| 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | 4-(4-Methoxyphenyl)tetrahydropyran | >20:1 | High | acs.org |

| 4-Trifluoromethylphenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | 4-(4-Trifluoromethylphenyl)tetrahydropyran | >20:1 | High | acs.org |

Kumada and Negishi-Type Cross-Coupling Processes

In addition to Suzuki-Miyaura coupling, this compound can participate in other transition metal-catalyzed cross-coupling reactions, such as Kumada and Negishi-type couplings. ambeed.com The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. slideshare.netorganic-chemistry.org This method provides a direct route to couple this compound with alkyl or aryl Grignard reagents. acs.org

The Negishi coupling, on the other hand, utilizes organozinc reagents, which are known for their high functional group tolerance and reactivity. jk-sci.comwikipedia.org Nickel-catalyzed Negishi-type cross-coupling reactions of aryl-substituted tetrahydropyrans have been shown to proceed with high diastereoselectivity. acs.org These reactions offer a powerful strategy for the stereospecific synthesis of complex acyclic structures through the ring-opening of cyclic ethers. acs.org The choice between Kumada and Negishi coupling often depends on the desired substrate scope and the functional groups present in the coupling partners. organic-chemistry.orgwikipedia.org

Stereospecificity and Stereoconvergence in Cross-Coupling

The stereochemical outcome of cross-coupling reactions involving this compound is a critical aspect of its reactivity. Depending on the reaction conditions and the catalytic system employed, these reactions can proceed through either stereospecific or stereoconvergent pathways.

In stereospecific reactions, the stereochemistry of the starting material directly dictates the stereochemistry of the product. For example, nickel-catalyzed Kumada-type ring-opening reactions of aryl-substituted tetrahydropyrans have been shown to be highly stereospecific, with the diastereomeric ratio of the product matching that of the starting material. acs.org This implies a mechanism where the stereochemical information is retained throughout the catalytic cycle.

Conversely, stereoconvergent reactions can produce a single diastereomer of the product from a mixture of diastereomers of the starting material. The nickel-catalyzed Suzuki-Miyaura coupling of a diastereomeric mixture of this compound is a prime example of a stereoconvergent process. acs.org This reaction proceeds through a stereoablative mechanism, likely involving a radical intermediate, which allows for the formation of the thermodynamically favored cis-4-aryltetrahydropyran, regardless of the stereochemistry of the starting bromide. acs.org

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. researchgate.net In the context of the tetrahydropyran ring, C-H functionalization offers a complementary approach to the traditional reactivity at the C-Br bond. nih.gov Research has shown that the C-H bonds of ethers, including tetrahydropyrans, can be selectively activated and functionalized. nih.gov

For instance, palladium-catalyzed stereoselective γ-methylene C-H arylation of aminotetrahydropyrans has been developed, allowing for the introduction of aryl groups at a position remote from the heteroatom. researchgate.netacs.org This strategy highlights the potential to functionalize the tetrahydropyran scaffold at various positions, leading to structurally diverse products. While direct C-H functionalization of this compound itself is not extensively documented in the provided search results, the principles established for other tetrahydropyran derivatives suggest that such transformations are feasible and could provide access to novel substituted tetrahydropyrans. nih.govacs.orgorganic-chemistry.org

Hydride-Mediated Processes and Reductive Pathways

The bromine atom in this compound can be removed through reductive pathways, typically involving hydride-donating reagents. A common method for the reduction of alkyl halides is the use of lithium aluminum hydride (LiAlH₄). This reaction proceeds via a nucleophilic substitution mechanism where a hydride ion (H⁻) displaces the bromide, resulting in the formation of tetrahydropyran.

Recent studies have also explored reductive cross-electrophile coupling reactions. For example, a nickel-catalyzed ring contraction of 2-vinyl-4-halotetrahydropyrans to form vinylcyclopropanes has been reported. acs.org Although this specific example involves a different substrate, it demonstrates the potential for reductive coupling processes involving halogenated tetrahydropyrans. In some instances, reductive processes can compete with desired cross-coupling reactions. For example, in a mechanochemical nickel-catalyzed reaction, the formation of a Heck-type side product was observed, suggesting the involvement of a nickel-hydride intermediate. cardiff.ac.uk

| Reaction Type | Key Reagents/Catalysts | Typical Product(s) | Mechanistic Features |

|---|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., OH⁻, OR⁻, NH₂) | 4-Substituted tetrahydropyrans | Primarily SN2 mechanism |

| Nickel-Catalyzed Suzuki-Miyaura Coupling | Arylboronic acids, Nickel catalyst, Base | 4-Aryltetrahydropyrans | Stereoconvergent, involves radical intermediates |

| Kumada/Negishi-Type Coupling | Grignard/Organozinc reagents, Ni/Pd catalyst | 4-Alkyl/Aryl-tetrahydropyrans | Stereospecific ring-opening possible |

| C-H Functionalization | Transition metal catalysts (e.g., Pd) | Functionalized tetrahydropyran ring | Direct activation of C-H bonds |

| Hydride-Mediated Reduction | LiAlH₄ | Tetrahydropyran | Nucleophilic displacement of bromide by hydride |

Radical Chemistry Applications

The C(sp³)–Br bond in this compound is amenable to cleavage to form a tetrahydropyranyl radical, which can then participate in carbon-carbon bond-forming reactions. A prominent application of this reactivity is in metallaphotoredox-catalyzed cross-electrophile couplings. This strategy merges photoredox catalysis with transition metal catalysis to couple two different electrophiles, such as an alkyl bromide and an aryl bromide. nih.gov

In a typical mechanism, a photocatalyst, upon excitation by visible light, generates a silyl (B83357) radical from a silane (B1218182) like tris(trimethylsilyl)silane (B43935) (TTMSS). nih.gov This electrophilic silyl radical selectively abstracts the bromine atom from this compound to form a nucleophilic alkyl radical. Simultaneously, a low-valent nickel catalyst (Ni⁰) undergoes oxidative addition into the C(sp²)–Br bond of an aryl bromide coupling partner. The newly formed tetrahydropyranyl radical is then trapped by the Ni(II)-aryl complex, leading to a Ni(III) intermediate which, upon reductive elimination, furnishes the C(sp³)–C(sp²) coupled product and regenerates the Ni(I) catalyst, which can be reduced to Ni(0) to continue the catalytic cycle. nih.govacs.org

This method has been successfully used to couple this compound with various aryl and heteroaryl bromides. For instance, the coupling with methyl 4-bromobenzoate (B14158574) proceeds efficiently under these conditions. nih.govresearchgate.net The reaction demonstrates broad functional group tolerance and offers a powerful tool for creating complex molecules containing the tetrahydropyran scaffold. princeton.edu A notable example includes the coupling of 3-bromopyridine (B30812) with this compound, which fails under aerobic solution conditions but provides a 45% yield using mechanophotocatalysis. acs.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent | Yield | Reference |

| This compound | Methyl 4-bromobenzoate | Ir-photocatalyst / Ni-catalyst / TTMSS | - | - | nih.gov |

| This compound | 3-Bromopyridine | Ir-photocatalyst / Ni-catalyst | - | 45% | acs.org |

| This compound | Aryl boronic acids | Ni(cod)₂ / PCy₃ | - | High | acs.org |

| This compound | Various Alkyl Bromides | Ir-photocatalyst / Ni-catalyst | - | 56-58% | princeton.edu |

Table 1: Examples of Radical Coupling Reactions with this compound.

Grignard Reagent Reactivity Studies

This compound is a key precursor for the formation of the corresponding Grignard reagent, (tetrahydro-2H-pyran-4-yl)magnesium bromide. This organomagnesium compound is synthesized by reacting this compound with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere. smolecule.com The resulting Grignard reagent is a potent nucleophile, enabling the introduction of the tetrahydropyran-4-yl moiety into a wide range of molecules. smolecule.comchemicalbook.com

A significant application of this reagent is in the synthesis of antiatherogenic antioxidants. chemicalbook.comscientificlabs.comsigmaaldrich.com Specifically, it is used in reactions with substituted benzaldehydes, such as 2,6-di-tert-butyl-4-hydroxybenzaldehyde, to prepare di-tert-butyldihydrobenzofuranol derivatives. chemicalbook.comsigmaaldrich.comchemdad.com The reaction proceeds via the nucleophilic addition of the tetrahydropyranyl carbanion to the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol product.

The reactivity of (tetrahydro-2H-pyran-4-yl)magnesium bromide is not limited to aldehydes. It can also react with other electrophiles, including ketones, esters, and nitriles, to form new carbon-carbon bonds. smolecule.comresearchgate.net For example, it has been used in iron-catalyzed Kumada-type cross-coupling reactions with aryl chlorides like 1-chloro-4-methoxybenzene. semanticscholar.org

| Grignard Precursor | Electrophile | Catalyst/Conditions | Product Type | Application | Reference |

| This compound | 2,6-Di-tert-butyl-4-hydroxybenzaldehyde | Mg, THF (anhydrous) | Secondary Alcohol | Synthesis of antiatherogenic antioxidants | chemicalbook.com, chemdad.com |

| This compound | 1-Chloro-4-methoxybenzene | Mg, THF; then Fe(acac)₃ | 4-Aryltetrahydropyran | C-C cross-coupling | semanticscholar.org |

| This compound | Ketones, Esters | Mg, THF (anhydrous) | Alcohols, etc. | General organic synthesis | smolecule.com |

Table 2: Reactivity of (Tetrahydro-2H-pyran-4-yl)magnesium Bromide.

Schmidt Reaction Applications

The Schmidt reaction is a versatile acid-catalyzed rearrangement that typically involves the reaction of an azide (B81097) with a carbonyl compound or a carbocation to form amines or amides with the extrusion of nitrogen gas. wikipedia.org While not a direct reaction of this compound itself, derivatives containing both the tetrahydropyran ring and an azide function are crucial intermediates in complex syntheses utilizing intramolecular Schmidt reactions.

A key example is found in the total synthesis of the poison-dart frog alkaloid, (±)-gephyrotoxin. chemicalbook.comscientificlabs.comsigmaaldrich.comchimia.ch In this synthetic route, a complex bromo azide precursor, which is constructed in several steps, undergoes an intramolecular Schmidt reaction. chimia.ch The reaction is initiated by a strong acid, such as trifluoromethanesulfonic acid, which protonates an olefin within the molecule to generate a carbocation. This cation is then trapped by the tethered azide group, forming an aminodiazonium ion. A subsequent rearrangement, involving the migration of an adjacent alkyl group and the loss of dinitrogen, leads to the formation of a tricyclic iminium ion intermediate. This intermediate is then reduced in situ with a reducing agent like L-Selectride® to yield the core tricyclic amine structure of gephyrotoxin. chimia.ch This application highlights how the fundamental reactivity of azides can be strategically employed in the synthesis of complex, biologically active natural products. chimia.chillinois.edu

Stereochemical Control in 4 Bromotetrahydropyran Chemistry

Diastereoselective Synthesis of 4-Bromotetrahydropyran Scaffolds

The diastereoselective construction of the this compound ring system is a key challenge, often addressed through cyclization reactions. The Prins cyclization, in particular, has emerged as a powerful method for this purpose.

One effective strategy involves a one-pot reaction combining carbonyl allylation with a Prins cyclization, catalyzed by a Zn/ZnBr₂ system. researchgate.net This method utilizes aldehydes and allyl bromide in dichloromethane (B109758) (CH₂Cl₂) to produce a variety of 2,6-disubstituted this compound derivatives in good yields and with high diastereoselectivity. researchgate.netresearchgate.net The reaction proceeds through a tandem process where the zinc-based catalyst facilitates both the initial carbon-carbon bond formation and the subsequent cyclization that installs the bromine atom at the C4 position.

Another established method employs a combination of magnesium bromide (MgBr₂) and para-toluenesulfonic acid (p-TsOH) to promote the Prins cyclization. acs.org This approach can synthesize this compound, often resulting in a mixture of diastereomers. acs.org For instance, a specific protocol yields a 2:1 diastereomeric mixture under mild reaction conditions. acs.orgescholarship.org The stereochemical outcome is influenced by the reaction conditions and the substitution pattern on the starting materials, which dictates the conformational preferences of the transition states during cyclization. researchgate.net The resulting 2,6-disubstituted tetrahydropyrans typically adopt a chair conformation with bulky substituents in the equatorial position to maximize thermodynamic stability. researchgate.net

Table 1: Diastereoselective Synthesis of Substituted 4-Bromotetrahydropyrans

| Catalytic System | Reactants | Product Scope | Yield | Key Feature | Reference |

|---|---|---|---|---|---|

| Zn/ZnBr₂ | Aldehydes and Allyl Bromide | 2,6-Disubstituted 4-bromotetrahydropyrans | Good (e.g., 84% for one derivative) | High diastereoselectivity in a one-pot synthesis. | researchgate.net |

| MgBr₂ and p-TsOH | Homoallylic alcohols | Substituted 4-bromotetrahydropyrans | Not specified | Produces a 2:1 mixture of diastereomers under mild conditions. | acs.orgescholarship.org |

Enantiospecific Transformations Involving this compound

Enantiospecific reactions are those in which the stereochemistry of the starting material is maintained throughout the chemical transformation, leading to a product of a specific enantiomeric form. While the direct enantiospecific transformation of a chiral this compound is a nuanced topic, related methodologies highlight the principles involved. For instance, the stereospecific ring-opening of O-heterocycles, a complementary strategy, utilizes a stereoselectively synthesized cyclic template to control the relative configuration of the final acyclic product. escholarship.org

In a closely related context, enantioenriched lactones have been shown to undergo Negishi-type cross-coupling reactions with dimethylzinc (B1204448) to afford enantioenriched carboxylic acids with very high enantiospecificity (>99% es). escholarship.org This demonstrates that stereochemical information can be preserved in coupling reactions on similar oxygen-containing heterocyclic systems. escholarship.org

Furthermore, the development of enantioselective bromocycloetherification reactions to produce chiral bromo-ethers, including tetrahydropyrans, showcases the importance of controlling the absolute stereochemistry. nih.gov These reactions, often employing chiral catalysts, face the challenge of preventing the racemization of intermediate bromiranium ions. nih.gov The successful application of chiral phosphoric acids as catalysts has been shown to induce moderate to high enantioselectivity in the formation of bromo-ethers. nih.gov

Control of Relative and Absolute Configuration in Derivative Synthesis

The stereochemistry of the this compound scaffold is crucial in directing the stereochemical outcome of subsequent derivatization reactions. Nickel-catalyzed cross-coupling reactions are prominent examples where the configuration of the starting material or the reaction conditions can control the stereochemistry of the product. acs.orgescholarship.org

A nickel-catalyzed Suzuki-type cross-coupling of this compound with various aryl boronic acids can be stereoconvergent. acs.org Starting with a 2:1 mixture of diastereomers of the bromo-compound, the reaction can yield the 4-aryltetrahydropyran product with high diastereoselectivity, favoring the thermodynamically more stable cis-diastereomer. acs.orgescholarship.org This stereoablative mechanism, catalyzed by a complex of Ni(cod)₂ and bathophenanthroline, is valuable for producing a single, predictable diastereomer from a mixed starting material. acs.orgescholarship.org

Conversely, stereospecific reactions can also be achieved. Nickel-catalyzed Kumada-type couplings of related aryl-substituted tetrahydropyrans with Grignard reagents proceed with inversion of configuration at the reaction center. escholarship.org When separate diastereomers of the starting material are subjected to the reaction, they produce different diastereomers of the acyclic alcohol product, demonstrating that the relative configuration of the starting heterocycle is conserved in the product. escholarship.org This control over relative stereochemistry is a cornerstone of using cyclic templates for the synthesis of complex acyclic polyketide fragments. escholarship.org

Table 2: Stereochemical Outcomes in Derivatization of Tetrahydropyran (B127337) Systems

| Reaction Type | Catalyst/Reagent | Substrate | Stereochemical Outcome | Key Feature | Reference |

|---|---|---|---|---|---|

| Suzuki-type Coupling | Ni(cod)₂ / Bathophenanthroline | This compound (diastereomeric mixture) | Stereoconvergent | Forms the thermodynamically favored cis-4-aryltetrahydropyran with high diastereoselectivity. | acs.orgescholarship.org |

| Kumada-type Coupling | Nickel Catalyst / Grignard Reagent | Aryl-substituted tetrahydropyrans (separate diastereomers) | Stereospecific (Inversion) | The relative configuration of the starting material dictates the relative configuration of the acyclic product. | escholarship.org |

Computational Predictions of Stereochemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the stereochemical outcomes of complex organic reactions. acs.org In the context of tetrahydropyran chemistry, computational modeling can predict favorable stereochemical outcomes by analyzing the transition states of reacting species.

For instance, studies on the reactions of six-membered ring oxocarbenium ions, which are key intermediates in many tetrahydropyran-forming reactions, use DFT and coupled-cluster theory to understand stereoselectivity. researchgate.net These calculations reveal that the conformational preferences of the oxocarbenium ion (e.g., ³H₄ vs. ⁴H₃ half-chair) and the shape of the cation heavily influence the stereochemical course of nucleophilic attack. researchgate.net Steric factors can sometimes override these intrinsic electronic preferences, leading to highly selective reactions. researchgate.net

In other applications, DFT has been used to calculate the triplet energy levels of photosensitizers and substrates in photochemical reactions, helping to match the components for optimal reactivity. acs.org For reactions involving bromo-tetrahydropyran derivatives, computational modeling can help elucidate how factors like chiral catalysts, solvent polarity, and temperature modulate diastereoselectivity by stabilizing specific transition states. This fundamental insight aids in the rational design of synthetic routes to achieve desired stereochemical control. researchgate.net

Applications of 4 Bromotetrahydropyran in Complex Molecule Synthesis

Construction of Heterocyclic Systems

The tetrahydropyran (B127337) ring is one of the most prevalent structural cores in biologically active compounds. researchgate.net 4-Bromotetrahydropyran serves as a crucial starting material for creating more complex heterocyclic systems. The bromine atom at the 4-position acts as a key functional group for various coupling and substitution reactions, allowing the THP ring to be integrated into larger scaffolds.

Recent synthetic strategies focus on the iterative functionalization of the THP ring. princeton.edu For instance, metallaphotoredox catalysis has enabled a two-step iterative process starting from this compound. This involves an initial C–H functionalization at the C2 position, followed by a subsequent cross-coupling reaction at the C4-bromo position. princeton.edu This dual functionalization strategy provides efficient access to di-substituted THP scaffolds, which are high-value structures in medicinal chemistry. princeton.edu

Furthermore, efficient one-pot synthesis methods have been developed to produce 2,6-disubstituted this compound derivatives. researchgate.net One such method employs a zinc/zinc bromide catalytic system to facilitate a reaction between various aldehydes and allyl bromide, proceeding through an alkynylation followed by a Prins cyclization. researchgate.net This approach demonstrates high diastereoselectivity and yields a variety of substituted bromotetrahydropyrans, which can serve as advanced intermediates for even more complex heterocyclic targets. researchgate.net Halo-cycloetherification of lactam-tethered alkenols represents another strategy to construct oxygen-heterocycles, like bromotetrahydropyrans, fused to nitrogen-containing heterocyclic systems. dp.techresearchgate.net

| Reaction Type | Description | Key Reagents/Catalysts | Outcome |

| Iterative Functionalization | Sequential C-H arylation at C2 and cross-coupling at C4. princeton.edu | Metallaphotoredox catalysts (e.g., Nickel, Iridium). princeton.edu | Access to 2,4-disubstituted tetrahydropyran libraries. princeton.edu |

| Prins Cyclization | One-pot synthesis from aldehydes and allyl bromide. researchgate.net | Zn/ZnBr₂ catalytic system. researchgate.net | Highly diastereoselective formation of 2,6-disubstituted 4-bromotetrahydropyrans. researchgate.net |

| Suzuki Coupling | Carbon-carbon bond formation at the C4 position. sigmaaldrich.com | Nickel catalysts, boron reagents. sigmaaldrich.com | Incorporation of the THP moiety into larger organic molecules. |

**5.2. Synthesis of Bioactive Analogues and Scaffolds

The C(sp³)-rich aliphatic core of this compound is a desirable feature in modern drug discovery, as such motifs are strongly associated with clinical success. princeton.edu The compound serves as a key precursor for a range of therapeutically relevant molecules and complex natural product analogs.

This compound is a valuable intermediate in the synthesis of diverse pharmaceutical compounds. chemimpex.com Its utility has been demonstrated in the preparation of selective small-molecule agonists for the melanocortin-4 receptor, a target investigated for treating sexual dysfunction. sigmaaldrich.comsigmaaldrich.com It is also a reactant in the synthesis of anthranilic acid derivatives that exhibit antibacterial properties and affinity for human serum albumin. sigmaaldrich.comsigmaaldrich.com

The versatility of this compound is further highlighted by its use in synthesizing complex natural products and their analogs. For example, it is employed as a starting material in the multi-step synthesis of gephyrotoxin, a neurotoxic alkaloid. sigmaaldrich.comsigmaaldrich.com Additionally, through Grignard reactions with substituted benzaldehyde (B42025) derivatives, it serves in the preparation of antiatherogenic antioxidant di-tert-butyldihydrobenzofuranols. sigmaaldrich.comsigmaaldrich.com The compound's role as a versatile building block is recognized across the pharmaceutical industry for accessing novel and structurally complex molecules. a2bchem.com

| Therapeutic Target/Compound Class | Synthetic Role of this compound | Reference |

| Melanocortin-4 Receptor Agonists | Reactant in the preparation of selective agonists. | sigmaaldrich.comsigmaaldrich.com |

| Antibacterial Anthranilic Acids | Intermediate for synthesizing derivatives with antibacterial activity. | sigmaaldrich.comsigmaaldrich.com |

| Gephyrotoxin | Key building block in the total synthesis of the alkaloid. | sigmaaldrich.comsigmaaldrich.com |

| Antiatherogenic Antioxidants | Used in Grignard reactions to produce di-tert-butyldihydrobenzofuranols. | sigmaaldrich.comsigmaaldrich.com |

The tetrahydropyran ring is a characteristic structural feature of many polyketide natural products, a class of compounds known for a wide range of biological activities, including antifungal and anti-cytotoxic properties. researchgate.net Methodologies for constructing highly functionalized tetrahydropyran rings are therefore of significant interest in organic synthesis. researchgate.net this compound and its derivatives serve as key intermediates in synthetic routes aimed at producing analogs of these complex natural products. The ability to introduce substituents at various positions on the THP ring, as described in section 5.1, allows chemists to generate structural diversity and explore structure-activity relationships within this important class of molecules. a2bchem.comresearchgate.net

Precursors for Therapeutically Relevant Compounds

Role in Agrochemical Intermediate Production

The applications of this compound extend beyond pharmaceuticals into the agrochemical sector. a2bchem.comchemimpex.com Agrochemical intermediates are the fundamental components used to manufacture active ingredients in products like herbicides, insecticides, and fungicides, which are essential for crop protection and yield optimization. vandemark.comstraitsresearch.com this compound is classified as a versatile building block for the agrochemical industry, where its unique structure and reactivity are leveraged to create complex molecules for agricultural applications. a2bchem.comchemimpex.com The incorporation of the tetrahydropyran motif can influence the biological activity and physical properties of the final agrochemical product.

Utility in Material Science Precursor Development

In addition to life sciences, this compound finds use in the field of material science. chemimpex.com It serves as a precursor in the development of advanced materials, where the tetrahydropyran scaffold can be incorporated into larger structures like polymers or coatings. chemimpex.com The inclusion of this heterocyclic unit can enhance properties such as stability and performance in various applications. chemimpex.com The reactivity of the bromine atom allows for polymerization or grafting onto other material backbones, making it a useful component for creating novel functional materials. a2bchem.com

DNA-Encoded Library Synthesis Integration

DNA-Encoded Library (DEL) technology has become a powerful platform for discovering new drug candidates by enabling the synthesis and screening of libraries containing billions of unique molecules. nih.govnih.govsemanticscholar.org The success of DEL synthesis hinges on the availability of robust chemical reactions that are compatible with the DNA tag. researchgate.net

This compound has been successfully integrated into DEL synthesis workflows. nih.gov Specifically, it has been used as a model substrate in the development of photoredox-mediated cross-electrophile coupling reactions performed on DNA-tagged molecules in aqueous conditions. nih.gov In these studies, a DNA-tagged aryl bromide was coupled with this compound, demonstrating that C(sp²)-C(sp³) bonds could be formed efficiently under DNA-compatible conditions. nih.gov This work expands the chemical space accessible through DEL technology by incorporating C(sp³)-rich fragments like the tetrahydropyran ring, which are known to improve the physicochemical properties of drug candidates. princeton.edunih.gov

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Bromotetrahydropyran. medchemexpress.com By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous evidence of the compound's connectivity and stereochemistry. rsc.org

In the ¹H NMR spectrum of this compound, the signals for the protons on the tetrahydropyran (B127337) ring are expected to appear in distinct regions. The proton attached to the carbon bearing the bromine atom (H-4) typically resonates furthest downfield due to the deshielding effect of the electronegative bromine. The protons on the carbons adjacent to the ring oxygen (H-2 and H-6) also show a downfield shift. The remaining protons at the C-3 and C-5 positions appear more upfield. The coupling constants (J-values) between adjacent protons are invaluable for determining their relative spatial orientation (axial or equatorial) within the chair conformation of the pyran ring.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each chemically non-equivalent carbon atom. The carbon atom bonded to bromine (C-4) is significantly shifted downfield. The carbons adjacent to the oxygen (C-2 and C-6) also appear downfield, while the C-3 and C-5 carbons resonate at higher fields.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C-4 | ~4.0 - 4.4 | ~45 - 50 |

| C-2, C-6 | ~3.5 - 4.1 | ~67 - 70 |

| C-3, C-5 | ~1.8 - 2.2 | ~30 - 35 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation.

X-ray Crystallography for Solid-State Structure Analysis

For a molecule like this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its solid-state structure. It would confirm the chair conformation of the tetrahydropyran ring, which is the most stable arrangement. Furthermore, it would determine the precise position of the bromine substituent, establishing whether it occupies an axial or equatorial position on the ring in the crystalline form. This information is critical for understanding steric and electronic effects that influence the compound's reactivity.

While X-ray crystallography is a powerful tool for such analysis, specific published crystallographic data for this compound itself is not readily found in the surveyed literature. However, the technique remains the gold standard for obtaining such detailed structural information for crystalline solids. ceitec.cz

High-Resolution Mass Spectrometry (HRMS) for Compound Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool used to determine the precise molecular weight and elemental formula of a compound. beilstein-journals.orgrsc.org For this compound (C₅H₉BrO), HRMS provides an exact mass measurement, which can be used to confirm its molecular formula with high confidence. beilstein-journals.org

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 relative abundance (approximately 50.7% and 49.3%, respectively). savemyexams.comwpmucdn.com Consequently, the molecular ion of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z): the [M]⁺ peak corresponding to the molecule with ⁷⁹Br and the [M+2]⁺ peak for the molecule with ⁸¹Br. savemyexams.comchemguide.co.uk This distinctive 1:1 doublet is a clear indicator of the presence of a single bromine atom in the molecule. chemguide.co.uk

The calculated monoisotopic mass for C₅H₉⁷⁹BrO is approximately 163.9837 g/mol , and for C₅H₉⁸¹BrO, it is approximately 165.9817 g/mol . HRMS can measure these masses with enough accuracy to distinguish them from other potential formulas.

Fragmentation analysis in mass spectrometry provides further structural information. A common fragmentation pathway for this compound involves the loss of the bromine atom, resulting in a prominent fragment ion [M-Br]⁺ with a mass corresponding to the tetrahydropyranyl cation (C₅H₉O⁺). thieme-connect.com

Computational and Theoretical Investigations of 4 Bromotetrahydropyran

Density Functional Theory (DFT) for Reactivity and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. wikipedia.org It is based on the principle that the energy of a molecule can be determined from its electron density. scispace.com DFT calculations allow for the prediction of various molecular properties and reactivity descriptors. nih.govmdpi.comrsc.org

In the study of 4-bromotetrahydropyran and its derivatives, DFT has been employed to predict electron density maps, which helps in identifying reactive sites within the molecule. For instance, computational modeling using DFT can predict favorable stereochemical outcomes in reactions involving tetrahydropyran (B127337) derivatives. The choice of the functional and basis set is crucial for the accuracy of DFT calculations. mdpi.com A common approach involves benchmarking different methods against experimental data to select the most appropriate level of theory. mdpi.com

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons. mdpi.com The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Molecular Dynamics Simulations in Reaction Pathways

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. numberanalytics.commdpi.com These simulations provide a dynamic picture of reaction pathways, offering insights that are not accessible from static computational models. numberanalytics.com By simulating the trajectories of reactants, intermediates, and products, MD can help identify reaction mechanisms and understand the factors influencing reaction rates. numberanalytics.com

For reactions involving this compound, MD simulations can be particularly useful in several ways:

Exploring Reaction Pathways: MD can trace the path of a reaction, revealing the sequence of events at the molecular level. numberanalytics.com This includes the formation and breaking of bonds and the conformational changes that occur during the reaction.

Understanding Solvent Effects: The role of the solvent in a reaction can be explicitly studied by including solvent molecules in the simulation box. numberanalytics.com This allows for the investigation of how solvent interactions influence the reaction pathway and energetics.

Identifying Intermediates and Transition States: While often challenging, MD simulations can help in locating and characterizing transient species like reaction intermediates and transition states. nih.gov

In the context of complex reaction networks, such as those that may involve this compound, MD simulations can help to unravel the different possible reaction channels and their relative probabilities. escholarship.org

Prediction of Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical reactivity descriptors. rsc.orgchemrxiv.org These descriptors can be global, referring to the molecule as a whole, or local, referring to specific atoms or functional groups within the molecule. chemrxiv.orgresearchgate.net

Global Reactivity Descriptors: These descriptors provide a general measure of a molecule's reactivity. chemrxiv.org Key global descriptors include:

Electronegativity (χ): A measure of the tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to changes in its electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. mdpi.com

Nucleophilicity (N): Quantifies the nucleophilic character of a molecule.

These global descriptors are calculated from the energies of the HOMO and LUMO. mdpi.com

Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within a molecule for different types of reactions. mdpi.com Important local descriptors include:

Fukui Function (f(r)): Indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. It helps to identify sites susceptible to nucleophilic or electrophilic attack. chemrxiv.org

Local Softness (s(r)): Related to the Fukui function, it also helps in predicting the most reactive sites. researchgate.net

Dual Descriptor (Δf(r)): Provides a more precise indication of sites for nucleophilic and electrophilic attack. researchgate.net

For this compound, the bromine atom at the 4-position is a key reactive site. The calculation of local reactivity descriptors can quantify the reactivity of this position and predict its behavior in various reactions, such as nucleophilic substitutions.

Energy Framework Analysis of Intermolecular Interactions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. rsc.orgresearchgate.net This method calculates the interaction energies between pairs of molecules in the crystal and represents them graphically, providing insights into the packing arrangement and the stability of the crystal structure. rsc.org

The analysis typically distinguishes between different types of interactions, such as electrostatic, dispersion, and repulsion forces. masterorganicchemistry.com By mapping these interactions, an "energy framework" is constructed, which highlights the most significant interactions that hold the crystal together. rsc.orgresearchgate.net

For a molecular crystal of a this compound derivative, this analysis could reveal:

The dominant intermolecular forces, which could include hydrogen bonds (if appropriate functional groups are present), dipole-dipole interactions due to the polar C-Br and C-O bonds, and van der Waals dispersion forces. masterorganicchemistry.com

The dimensionality of the crystal packing (e.g., 1D chains, 2D layers, or a 3D network) based on the connectivity of the interaction energies.

Anisotropic mechanical properties, as the strength and directionality of the intermolecular interactions can influence how a crystal responds to stress. rsc.org

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions. escholarship.orgnumberanalytics.com For reactions involving this compound, computational studies can elucidate the step-by-step process of bond formation and cleavage, identify transition states and intermediates, and explain observed stereoselectivity. acs.org

Nucleophilic Substitution (SN2) Reactions: The reaction of this compound with nucleophiles is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Computational studies can model the potential energy surface of this reaction, showing the energy changes as the nucleophile approaches and the bromide ion departs. researchgate.net These studies can confirm the backside attack mechanism and the inversion of stereochemistry at the carbon center.

Prins Cyclization: The synthesis of this compound can be achieved through a Prins cyclization. acs.org Computational studies can be used to investigate the mechanism of this reaction, including the role of the promoter (e.g., MgBr2 and p-TsOH) and the factors that determine the diastereoselectivity of the product. acs.org

Cross-Coupling Reactions: this compound is a substrate for various cross-coupling reactions, such as Suzuki-type couplings catalyzed by nickel. acs.org Computational studies can help to understand the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. They can also explain the stereoconvergent nature of some of these reactions, where a mixture of diastereomers of the starting material leads to a single diastereomer of the product. acs.org For instance, in the nickel-catalyzed coupling of this compound with aryl boronic acids, it was hypothesized and computationally supported that the reaction proceeds through a stereoablative mechanism to yield the thermodynamically more stable cis-product. acs.org

Photoredox Catalysis: Recent developments have explored the use of this compound in photoredox-catalyzed reactions. For example, its coupling with 3-bromopyridine (B30812) under mechanophotocatalysis conditions has been reported. acs.org Computational fluid dynamics (CFD) has been used to model and optimize such reactions in continuous flow regimes. researchgate.netfrontiersin.org

Future Research Directions and Outlook in 4 Bromotetrahydropyran Chemistry

Development of Novel Catalytic Systems for Enhanced Transformations

The evolution of synthetic chemistry is intrinsically linked to the development of sophisticated catalytic systems. For 4-bromotetrahydropyran, future research is focused on discovering and optimizing catalysts that can mediate its transformations with higher efficiency, selectivity, and broader substrate scope.

Recent advancements have highlighted the efficacy of zinc and zinc bromide (Zn/ZnBr₂) catalytic systems in the one-pot synthesis of 2,6-disubstituted 4-bromotetrahydropyrans. researchgate.net This method, proceeding via a tandem Barbier-Prins cyclization of aldehydes and allyl bromide, produces derivatives in good yields (65-85%) and with high diastereoselectivity. thieme-connect.com Future work will likely explore other Lewis acid systems and expand the range of aldehydes and allylic partners to further diversify the resulting tetrahydropyran (B127337) structures.

Photoredox catalysis has emerged as a powerful tool for organic synthesis, and its application to this compound chemistry is a burgeoning field. nih.govacs.org Metallaphotoredox catalysis, which combines a photocatalyst with a transition metal catalyst (often nickel), has enabled previously challenging cross-coupling reactions under mild conditions. acs.orgresearchgate.net An iterative strategy using this approach allows for the sequential functionalization of this compound at distinct positions, such as the C₂–H and C₄–Br bonds. nih.gov This opens avenues for creating libraries of complex, dual-functionalized tetrahydropyrans. nih.gov Ongoing research is aimed at expanding the toolkit of photocatalysts and nickel complexes to improve reaction yields, functional group tolerance, and explore new coupling partnerships. nih.govacs.org

Table 1: Catalytic Systems for this compound Transformations

| Catalytic System | Reaction Type | Key Advantages |

|---|---|---|

| Zn/ZnBr₂ | Barbier-Prins Cyclization | Mild, non-toxic, high diastereoselectivity. researchgate.netthieme-connect.com |

| Nickel/Photocatalyst | Metallaphotoredox Coupling | Mild conditions, enables C-H functionalization and cross-electrophile coupling. nih.govacs.org |

| Nickel Complexes | Suzuki Coupling | Facilitates alkyl-alkyl bond formation. sigmaaldrich.com |

Integration into Green Chemistry Methodologies

Aligning chemical synthesis with the principles of green chemistry is a critical goal for modern research. The future of this compound chemistry will see a greater emphasis on developing sustainable and environmentally benign processes.

One promising area is the use of mechanochemistry, which minimizes or eliminates the need for bulk solvents. acs.org Recent studies have demonstrated that mechanophotocatalysis, the combination of mechanochemistry and photocatalysis, can successfully mediate C(sp²)–C(sp³) cross-coupling reactions between aryl bromides and this compound. acs.org Notably, these solvent-minimized reactions can show increased tolerance to aerobic conditions compared to their solution-state counterparts, reducing the need for inert atmosphere techniques and toxic solvents like DMA and DMF. acs.org

Furthermore, the development of chemistry in continuous flow reactors offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netacs.org The cross-coupling of this compound has been successfully demonstrated in continuous flow photoreactors, paving the way for more sustainable, large-scale production of its derivatives. acs.orgflowphotochem.eu

Expanding Synthetic Scope for Advanced Molecular Architectures

The tetrahydropyran ring is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. thieme-connect.comresearchgate.net A key direction for future research is to leverage this compound's reactivity to construct increasingly complex and diverse molecular architectures. a2bchem.com

Iterative functionalization strategies are at the forefront of this effort. nih.gov By selectively targeting different reactive sites on the this compound core, chemists can build molecular complexity in a controlled, stepwise manner. A powerful example is the two-step sequence involving metallaphotoredox-mediated C₂–H arylation followed by a subsequent cross-coupling reaction at the C₄–Br position. nih.gov This approach provides access to a wide array of 2,4-disubstituted tetrahydropyrans, which are valuable scaffolds in medicinal chemistry. nih.gov Expanding this iterative logic to other positions on the ring and incorporating a wider range of functional groups represents a significant area for future exploration.

The synthesis of natural products containing the tetrahydropyran motif remains a driver of methodological development. researchgate.net The ability to use this compound and its derivatives in cascade reactions, such as the titanium-promoted Mukaiyama aldol-Prins cyclization, allows for the rapid assembly of polysubstituted tetrahydropyran rings with defined stereochemistry. researchgate.net Future work will aim to apply these methods to the total synthesis of complex targets, such as marine and terrestrial natural products.

Table 2: Examples of Advanced Architectures from this compound

| Synthetic Strategy | Resulting Architecture | Significance |

|---|---|---|

| Iterative C-H and C-Br Functionalization | 2,4-Diaryl/Alkyl Tetrahydropyrans | Access to diverse libraries for medicinal chemistry. nih.gov |

| Zn/ZnBr₂ Catalyzed Barbier-Prins Cyclization | 2,6-Disubstituted 4-Bromotetrahydropyrans | Construction of key structural motifs found in bioactive molecules. researchgate.netthieme-connect.com |

Further Mechanistic Elucidation of Complex Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. While significant progress has been made, several aspects of this compound's reactivity warrant further investigation.

The Prins cyclization and related cascade reactions are mechanistically complex, often involving oxocarbenium ion intermediates. researchgate.netthieme-connect.com The stereochemical outcome of these reactions is highly dependent on reaction conditions and the nature of the catalyst and substrates. Future studies, likely employing a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling, will aim to provide a more detailed picture of the transition states involved. For instance, understanding why the Zn/ZnBr₂ system provides high cis-diastereoselectivity is key to extending this control to other systems. thieme-connect.com The mechanism of the Prins cyclization can also be influenced by substrate electronics, with some reactions proceeding through an oxonia-Cope rearrangement, and further study is needed to predict and control these divergent pathways. researchgate.net

In the realm of photoredox catalysis, mechanistic questions abound. The interplay between the photocatalyst, the transition metal co-catalyst, and the substrates is intricate. acs.orgresearchgate.net Time-resolved spectroscopy and computational studies, such as computational fluid dynamics (CFD) modeling for flow reactions, will be essential tools. acs.orgfrontiersin.org These investigations can help visualize photon transport, mass transport, and concentration fields within a reactor, leading to more rational reactor design and optimization of reaction conditions. frontiersin.org Elucidating the precise nature of the radical intermediates and the elementary steps of the catalytic cycle will enable the development of more efficient and selective photoredox transformations involving this compound.

Q & A

Q. How can researchers ensure reproducibility in photoredox reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.